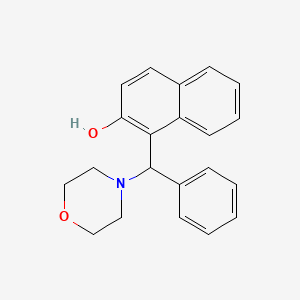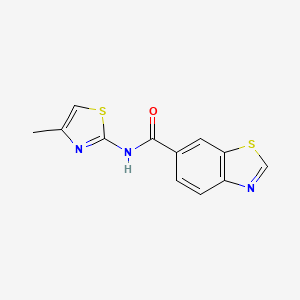
1-(MORPHOLIN-4-YL-PHENYL-METHYL)-NAPHTHALEN-2-OL
Overview
Description
1-(MORPHOLIN-4-YL-PHENYL-METHYL)-NAPHTHALEN-2-OL is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring attached to a phenyl group, which is further connected to a naphthalen-2-ol moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.
Preparation Methods
The synthesis of 1-(MORPHOLIN-4-YL-PHENYL-METHYL)-NAPHTHALEN-2-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Derivative: The initial step involves the reaction of morpholine with a suitable phenyl derivative under controlled conditions to form the morpholine-phenyl intermediate.
Coupling with Naphthalen-2-ol: The intermediate is then coupled with naphthalen-2-ol using a catalyst, such as palladium on carbon, under hydrogenation conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
1-(MORPHOLIN-4-YL-PHENYL-METHYL)-NAPHTHALEN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to ensure selective product formation.
Scientific Research Applications
1-(MORPHOLIN-4-YL-PHENYL-METHYL)-NAPHTHALEN-2-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interact with cellular targets and inhibit tumor growth.
Industry: It is used in the production of advanced materials, including polymers and resins, due to its structural stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(MORPHOLIN-4-YL-PHENYL-METHYL)-NAPHTHALEN-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, in cancer research, it may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth. The exact pathways and molecular targets are still under investigation, with studies focusing on its binding affinity and specificity.
Comparison with Similar Compounds
1-(MORPHOLIN-4-YL-PHENYL-METHYL)-NAPHTHALEN-2-OL can be compared with other similar compounds, such as:
1-(MORPHOLIN-4-YL-PHENYL-METHYL)-THIOUREA: This compound has a similar structure but contains a thiourea group instead of naphthalen-2-ol. It is known for its corrosion inhibition properties.
1-(MORPHOLIN-4-YL-PHENYL-METHYL)-ACETAMIDE: This compound features an acetamide group and is studied for its potential as a corrosion inhibitor and its biological activity.
Properties
IUPAC Name |
1-[morpholin-4-yl(phenyl)methyl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c23-19-11-10-16-6-4-5-9-18(16)20(19)21(17-7-2-1-3-8-17)22-12-14-24-15-13-22/h1-11,21,23H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESLOKYESXZJSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291985 | |
| Record name | 1-[morpholin-4-yl(phenyl)methyl]-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24685-08-3 | |
| Record name | NSC79464 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[morpholin-4-yl(phenyl)methyl]-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B5049744.png)
![3-methyl-N-(1-{1-[4-(5-pyrimidinylethynyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5049752.png)

![17-(2-Methoxy-4-nitrophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B5049785.png)
![2-[(3-fluorophenoxy)methyl]-N-(2-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5049792.png)
![Ethyl 4-[(2-hydroxy-5-methylphenyl)methylamino]benzoate](/img/structure/B5049795.png)
![2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(3-chlorophenyl)hydrazinecarboxamide](/img/structure/B5049800.png)
![2,6-di-tert-butyl-4-[hydroxy(1-methyl-1H-benzimidazol-2-yl)methyl]phenol](/img/structure/B5049804.png)
![4-[(E)-2-[4-[(4-chlorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid](/img/structure/B5049809.png)
![2-[(2-Methoxyphenyl)methyl]guanidine;sulfuric acid](/img/structure/B5049822.png)
![10-(diphenylmethylene)-4-(1-naphthyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5049831.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-2,3-dimethylbenzenesulfonamide](/img/structure/B5049837.png)

